molecular formula C18H17F2N3O2 B2897217 1-(2,5-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 923096-29-1

1-(2,5-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2897217
CAS No.: 923096-29-1
M. Wt: 345.35
InChI Key: KDPGTHLTRVCXGM-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative characterized by a 2,5-difluorophenyl group and a substituted indole moiety. The compound’s structure combines electron-withdrawing fluorine atoms with a methoxyethyl-substituted indole, which may enhance solubility and influence biological interactions.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-25-9-8-23-11-16(13-4-2-3-5-17(13)23)22-18(24)21-15-10-12(19)6-7-14(15)20/h2-7,10-11H,8-9H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPGTHLTRVCXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Adamantane-Substituted Ureas ()

Compounds in this class, such as 1-(Adamantan-1-ylmethyl)-3-(2,5-difluorophenyl)urea (5f) , share the 2,5-difluorophenyl group but replace the indole moiety with a bulky adamantane group. Key comparisons include:

Property Target Compound (Inferred) Compound 5f (Adamantane Analog)
Substituent on Urea Indole + methoxyethyl Adamantane methyl
Melting Point Likely moderate (indole) 92–93°C
Yield (Synthesis) Dependent on indole reactivity 82%
Lipophilicity Moderate (methoxyethyl) High (adamantane)
  • Electronic Effects : The 2,5-difluorophenyl group in both compounds likely enhances urea’s hydrogen-bonding capacity, critical for target engagement .

Indole-Containing Compounds ()

3-(Benzofuran-3-yl)-4-(1-(2-methoxyethyl)-1H-indol-3-yl)-1H-pyrrole-2,5-dione (9) shares the 1-(2-methoxyethyl)-indole moiety. Comparisons focus on physicochemical properties:

Property Target Compound (Inferred) Compound 9 (Indole Analog)
Core Structure Urea Maleimide
HRMS (ESI) [M+H]+ ~400–450 (estimated) 418.1570
HPLC Purity Dependent on synthesis 98.4%
  • Functional Groups : The urea linkage in the target compound may offer stronger hydrogen-bonding interactions compared to the maleimide core in Compound 9, affecting biological target selectivity.
  • Methoxyethyl Role : This group likely improves solubility in both compounds, as seen in Compound 9’s high purity and stability .

Methoxyethyl-Substituted Ureas ()

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea (2) highlights the impact of methoxyethyl and fluorinated aryl groups:

Property Target Compound (Inferred) Compound 2 (Methoxyethyl Urea)
Aryl Substituent 2,5-Difluorophenyl 3,5-Bis(trifluoromethyl)phenyl
Electronic Effects Moderate electron-withdrawing Strong electron-withdrawing
Solubility Higher (methoxyethyl) Moderate (trifluoromethyl)
  • Fluorine Substitution : The 2,5-difluorophenyl group in the target compound provides balanced electronic effects, whereas Compound 2’s trifluoromethyl groups increase polarity but may reduce membrane permeability .

Preparation Methods

Structural and Molecular Characteristics

The target compound features a urea core linking two aromatic systems: a 2,5-difluorophenyl group and a 1-(2-methoxyethyl)-substituted indole moiety. Its molecular formula is $$ \text{C}{19}\text{H}{17}\text{F}2\text{N}3\text{O}_2 $$, with a molecular weight of 369.36 g/mol. Key structural elements include:

  • Indole modification : A 2-methoxyethyl group at the indole nitrogen, introduced via alkylation.
  • Urea linkage : Formed through condensation between an aryl amine and an isocyanate or carbamate intermediate.

Synthetic Pathways and Methodological Considerations

Alkylation of Indole Precursor

The synthesis begins with functionalization of the indole scaffold. A representative protocol involves:

  • Substrate : 1H-Indol-3-amine (or protected derivatives).
  • Alkylation reagent : 2-Methoxyethyl chloride or bromide.
  • Conditions :
    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
    • Base: Potassium carbonate ($$ \text{K}2\text{CO}3 $$) or triethylamine ($$ \text{Et}_3\text{N} $$).
    • Temperature: 50–70°C for 4–6 hours.

Critical observation : The reaction typically achieves 60–75% yield, with purification via silica gel chromatography.

Urea Bond Formation

Two primary strategies are documented for urea synthesis:

Carbamate Intermediate Route

A patent (WO2017201241A1) describes urea formation via phenyl chloroformate activation:

  • Reagents :
    • 1-(2-Methoxyethyl)-1H-indol-3-amine (1.0 eq).
    • Phenyl chloroformate (1.2 eq).
    • Base: Potassium carbonate ($$ \text{K}2\text{CO}3 $$) in water/2-methyltetrahydrofuran (2-MeTHF).
  • Procedure :
    • Cool reaction mixture to 5–15°C.
    • Add phenyl chloroformate dropwise (exotherm controlled at <15°C).
    • Stir for 2 hours, monitor via HPLC.

Yield : 85–92% after polish filtration and acidification with sulfuric acid.

Direct Isocyanate Coupling

Alternative methods employ 2,5-difluorophenyl isocyanate:

  • Conditions :
    • Solvent: Tetrahydrofuran (THF) at 0°C.
    • Catalyst: 4-Dimethylaminopyridine (DMAP).
  • Stoichiometry :
    • Indole derivative (1.0 eq) : Isocyanate (1.05 eq).
  • Workup :
    • Quench with aqueous HCl, extract with ethyl acetate.
    • Dry over magnesium sulfate ($$ \text{MgSO}_4 $$).

Purity : >95% by $$ ^1\text{H} $$ NMR after recrystallization from ethanol/water.

Purification and Characterization

Crystallization Techniques

Patent data highlight salt formation for purification:

  • Hydrogen sulfate salt : Generated by treating the free base with sulfuric acid in 2-butanone/water (5:95 w/w).
  • Key parameters :
    • Seeding temperature: <40°C.
    • Cooling rate: 0.5°C/min to 5°C.
    • Final purity: 99.7% enantiomeric excess (chiral HPLC).

Analytical Data

Spectroscopic confirmation :

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):
    δ 8.21 (s, 1H, urea NH), 7.89 (d, $$ J = 8.0 $$ Hz, 1H, indole H4), 7.45–7.38 (m, 2H, difluorophenyl), 6.95 (t, $$ J = 9.2 $$ Hz, 1H, indole H5).
  • HRMS : Calculated for $$ \text{C}{19}\text{H}{17}\text{F}2\text{N}3\text{O}_2 $$ [M+H]$$ ^+ $$: 370.1321; Found: 370.1318.

Comparative Analysis of Methodologies

Parameter Carbamate Route Isocyanate Coupling
Yield 92% 78%
Purity 99.7% ee 95%
Scalability >1 kg demonstrated Limited to 100 g
Solvent Consumption 20 L/kg 15 L/kg
Critical Step Anion exchange Isocyanate stability

Key findings : The carbamate pathway offers superior enantiocontrol and scalability, albeit with higher solvent use.

Challenges and Optimization Opportunities

  • Indole N-alkylation : Competing C3 substitution requires careful protecting group strategy.
  • Urea stability : Hydrolytic degradation at pH >10 necessitates controlled reaction conditions.
  • Solvent selection : 2-MeTHF outperforms DCM in reducing emulsion formation during workup.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,5-difluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling an isocyanate intermediate with a functionalized indole amine. A two-step approach is common:

  • Step 1 : Synthesis of the indole core via Fischer indole synthesis (phenylhydrazine + ketone/aldehyde under acidic conditions) .
  • Step 2 : Urea formation via reaction of 2,5-difluorophenyl isocyanate with the 1-(2-methoxyethyl)-1H-indol-3-amine intermediate. Optimization includes temperature control (0–25°C for urea formation), solvent selection (THF or DCM), and stoichiometric ratios (1:1.2 amine:isocyanate). Yields improve with inert atmospheres (N₂) to prevent moisture interference .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, indole NH at δ ~10.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (theoretical for C₁₈H₁₆F₂N₃O₂: 356.12 g/mol).
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays aligned with urea derivatives’ known targets:

  • Kinase/Enzyme Inhibition : Use fluorescence-based assays (e.g., EGFR or VEGFR2 kinases) with ATP competition protocols .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses. Include controls for solvent effects (DMSO <0.1%) .

Q. What strategies address solubility challenges in in vitro studies?

  • Co-solvents : Use DMSO for stock solutions (≤10 mM), diluted in assay buffers.
  • Surfactants : Add 0.1% Tween-80 to aqueous media to enhance dispersion .
  • Salt Formation : Explore hydrochloride salts if the free base has poor solubility .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term : Stable in DMSO at –20°C for 1 month (avoid freeze-thaw cycles).
  • Long-term : Lyophilize and store under argon at –80°C for >6 months. Monitor degradation via HPLC every 3 months .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in synthetic yields across batches?

Conduct a Design of Experiments (DoE) to identify critical parameters:

  • Variables : Temperature, reaction time, catalyst (e.g., DMAP) concentration.
  • Response Surface Modeling : Optimizes conditions (e.g., 12-hour reaction at 15°C with 5 mol% DMAP increases yield from 45% to 72%) .

Q. What structure-activity relationship (SAR) insights guide the modification of substituents for enhanced potency?

  • Fluorine Position : 2,5-Difluorophenyl improves metabolic stability vs. mono-fluoro analogs (t₁/₂ increased from 2.1 to 4.3 hours in liver microsomes) .
  • Indole Substitution : 2-Methoxyethyl enhances solubility (LogP reduced from 3.8 to 2.9) without compromising target binding .

Q. How can computational modeling predict off-target interactions or toxicity?

  • Molecular Docking : Use AutoDock Vina to screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
  • ADMET Prediction : SwissADME estimates blood-brain barrier permeability (low for this compound, reducing CNS side risks) .

Q. What mechanistic studies elucidate the compound’s enzyme inhibition mode?

  • Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example, IC₅₀ shifts with varying ATP concentrations indicate ATP-competitive VEGFR2 inhibition .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify binding pocket interactions (e.g., hydrogen bonds with urea carbonyl) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?

  • Pharmacokinetic Profiling : Measure plasma exposure (AUC) and tissue distribution. Low oral bioavailability (<20%) may explain reduced in vivo efficacy despite strong in vitro activity .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., O-demethylation of the methoxyethyl group) .

Q. What flow chemistry approaches improve scalability and reproducibility?

  • Continuous-Flow Synthesis : Use microreactors for isocyanate-indole coupling (residence time: 30 min, 50°C), achieving 85% yield with <2% impurities .
  • In-line Analytics : Integrate FTIR or UV-vis for real-time monitoring of intermediate formation .

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